1-[(2-bromo-4-methylphenoxy)acetyl]pyrrolidine
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Overview
Description
Synthesis Analysis
The synthesis of bromophenol derivatives involves multistep chemical processes. For example, derivatives like 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one and related compounds are synthesized through reactions that yield these compounds in racemic forms. These synthesis processes often involve the use of radical scavenging assays and various bioanalytical antioxidant methods to investigate the properties of the synthesized molecules (Rezai et al., 2018).
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is confirmed through various spectroscopic and analytical techniques such as NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS). These methods help in determining the structural features and confirming the identity of the synthesized compounds, as seen in the study of pyrrolidine-2,3-dione derivatives (Nguyen & Dai, 2023).
Chemical Reactions and Properties
Bromophenol derivatives undergo various chemical reactions, including palladium-catalyzed cascade reactions, which are efficient for synthesizing hybrid structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones. These reactions typically involve CO insertion and C-H bond activation, showcasing the compound's reactivity and potential for forming complex structures (Zhang, Zhang, & Fan, 2016).
Physical Properties Analysis
The physical properties of bromophenol derivatives, such as their solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and applications. These properties are typically investigated using X-ray diffraction, IR, and other physical characterization techniques.
Chemical Properties Analysis
The chemical properties, including the antioxidant and anticholinergic activities of bromophenol derivatives, are significant. These compounds demonstrate powerful antioxidant activities compared to standard antioxidant compounds and are tested against cholinergic enzymes, indicating their potential therapeutic applications (Rezai et al., 2018).
properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-10-4-5-12(11(14)8-10)17-9-13(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCODILAKCDZPAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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